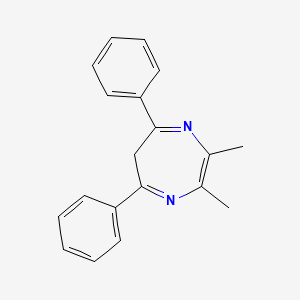
2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine is a heterocyclic compound that belongs to the class of diazepines These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine typically involves the condensation of 1,3-diketones with diaminomaleonitrile, followed by further reactions with aromatic aldehydes . The reaction conditions often include the use of solvents such as ether and catalysts to facilitate the formation of the diazepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the diazepine ring or the substituent groups.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce new functional groups into the diazepine ring .
Scientific Research Applications
2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,7-Diphenyl-1,4-diazepan-5-one: Another diazepine derivative with similar structural features.
5,7-Bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles: Compounds with similar diazepine rings but different substituents.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in scientific research and industrial applications make it a valuable compound in the field of chemistry .
Properties
CAS No. |
66125-02-8 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,3-dimethyl-5,7-diphenyl-6H-1,4-diazepine |
InChI |
InChI=1S/C19H18N2/c1-14-15(2)21-19(17-11-7-4-8-12-17)13-18(20-14)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
InChI Key |
WFGUTYUNQNQRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















